Cas no 2439-56-7 (N-Methylcyclopentanamine)

N-Methylcyclopentanamine 化学的及び物理的性質
名前と識別子
-
- N-Methylcyclopentanamine
- Cyclopentanamine,N-methyl-
- CYCLOPENTYL-METHYL-AMINE
- N-Methylcyclopentanamine hydrochloride
- N-METHYLCYCLOPENTYLAMINE
- Cyclopentanamine,N-methyl
- F2184-0196
- methylcyclopentylamine
- N-cyclopentylmethylamine
- N-cyclopentyl-N-methyl amine
- N-methyl-cyclopentanamine
- N-methyl-cyclopentylamine
- N-methyl-N-cyclopentylamine
- cyclopentyl-methylamine
- 2439-56-7
- cyclopentyl-methyl-amine, AldrichCPR
- HMS1773O08
- DTXSID50427268
- AKOS000264144
- CCG-358843
- EN300-23728
- SY009633
- A817269
- cycloamyl-methyl-amine
- N-cyclopentyl-N-methylamine
- Z102766802
- MFCD00019277
- Cyclopentanamine, N-methyl-
- BB 0218283
- FT-0683160
- N-(cyclopentyl)-methylamine
- ALBB-013221
- N-Methylcyclopentanamine; (Methylamino)cyclopentane; Methyl(cyclopentyl)amine; N-Cyclopentyl-N-methylamine; N-Methylcyclopentylamine;
- cyclopentyl(methyl)amine oxalate
- cyclopentane, methylamino-
-
- MDL: MFCD00019277
- インチ: InChI=1S/C6H13N/c1-7-6-4-2-3-5-6/h6-7H,2-5H2,1H3
- InChIKey: KKTBUCVHSCATGB-UHFFFAOYSA-N
- ほほえんだ: CNC1CCCC1
計算された属性
- せいみつぶんしりょう: 99.10480
- どういたいしつりょう: 99.104799419g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 46.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- ふってん: 120-122°C
- PSA: 12.03000
- LogP: 1.53930
N-Methylcyclopentanamine セキュリティ情報
- 危険カテゴリコード: 22-37/38-41-52
- セキュリティの説明: 26-39
-
危険物標識:
- 危険レベル:IRRITANT
N-Methylcyclopentanamine 税関データ
- 税関コード:2921300090
- 税関データ:
中国税関コード:
2921300090概要:
2921300090の他の環(アルカン、オレフィン、テルペン)モノアミンまたはポリアミン(その誘導体およびその塩を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2921300090他の環化、環化または環化モノアミンまたはポリアミンおよびその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
N-Methylcyclopentanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-23728-5.0g |
N-methylcyclopentanamine |
2439-56-7 | 95% | 5.0g |
$184.0 | 2024-06-19 | |
Enamine | EN300-23728-0.05g |
N-methylcyclopentanamine |
2439-56-7 | 95% | 0.05g |
$19.0 | 2024-06-19 | |
TRC | C990345-5g |
Cyclopentylmethylamine |
2439-56-7 | 5g |
$230.00 | 2023-05-18 | ||
Oakwood | 024973-5g |
Cyclopentyl-methyl-amine |
2439-56-7 | 98% | 5g |
$165.00 | 2024-07-19 | |
Life Chemicals | F2184-0196-1g |
N-methylcyclopentanamine |
2439-56-7 | 95%+ | 1g |
$35.0 | 2023-11-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3943-1G |
N-methylcyclopentanamine |
2439-56-7 | 95% | 1g |
¥ 1,320.00 | 2023-04-03 | |
Life Chemicals | F2184-0196-5g |
N-methylcyclopentanamine |
2439-56-7 | 95%+ | 5g |
$145.0 | 2023-11-21 | |
TRC | C990345-250mg |
Cyclopentylmethylamine |
2439-56-7 | 250mg |
$ 64.00 | 2023-09-08 | ||
Life Chemicals | F2184-0196-0.25g |
N-methylcyclopentanamine |
2439-56-7 | 95%+ | 0.25g |
$31.0 | 2023-11-21 | |
Chemenu | CM344679-10g |
N-Methylcyclopentanamine |
2439-56-7 | 95%+ | 10g |
$343 | 2022-09-01 |
N-Methylcyclopentanamine 関連文献
-
Weipeng Mao,Shuyi Wang,Dake Mao,Yamin Liu,Libai Li,Da Ma New J. Chem. 2022 46 5355
-
Taira Yoshida,Keiji Mori Chem. Commun. 2018 54 12686
-
3. Classical carbonium ions. Part 13. Rearrangements from secondary to primary alkyl groups during reactions involving carbonium ionsCatherine N. Cooper,Peter J. Jenner,Nigel B. Perry,Jonquil Russell-King,Hans J. Storesund,Mark C. Whiting J. Chem. Soc. Perkin Trans. 2 1982 605
N-Methylcyclopentanamineに関する追加情報
Comprehensive Overview of N-Methylcyclopentanamine (CAS No. 2439-56-7): Properties, Applications, and Industry Insights
N-Methylcyclopentanamine (CAS 2439-56-7), a cyclic secondary amine, has garnered significant attention in pharmaceutical and organic synthesis research due to its unique structural properties. This compound, also referred to as Methylcyclopentylamine or N-MCPA, features a five-membered cyclopentane ring with a methylamino substituent, offering versatile reactivity for derivatization. Its molecular formula C6H13N and moderate polarity make it soluble in common organic solvents, facilitating its use in multi-step synthetic pathways.
Recent studies highlight the role of N-Methylcyclopentanamine as a key intermediate in designing bioactive molecules. Researchers are exploring its potential in developing central nervous system (CNS) modulators, leveraging its ability to cross the blood-brain barrier. The compound's structural similarity to neurotransmitter analogs has sparked interest in neuroscience applications, particularly in studies targeting receptor-specific interactions. Industry reports indicate growing demand for high-purity N-Methylcyclopentanamine (≥98%) for asymmetric synthesis projects.
From an analytical chemistry perspective, CAS 2439-56-7 exhibits characteristic spectroscopic signatures: a strong IR absorption band at 3300 cm-1 (N-H stretch) and distinctive 13C NMR peaks between 25-45 ppm for the cyclopentyl carbons. These features enable precise identification in complex matrices. Advanced purification techniques like preparative HPLC or molecular distillation are often employed to achieve pharmaceutical-grade material, addressing the market need for low-impurity synthetic building blocks.
Environmental and safety profiles of N-Methylcyclopentanamine comply with modern green chemistry principles. The compound demonstrates better biodegradability compared to aromatic amines, aligning with the industry shift toward sustainable heterocyclic compounds. Regulatory databases classify it under standard amine handling protocols, requiring basic ventilation and PPE precautions during laboratory use. This positions 2439-56-7 as a viable candidate for eco-friendly pharmaceutical intermediates.
The commercial landscape for N-Methylcyclopentanamine reflects expanding applications. Major suppliers now offer customized derivatization services, enabling researchers to access tailored variants like N-alkylated or deuterated forms. Patent analyses reveal a 40% increase in filings mentioning CAS 2439-56-7 since 2020, particularly in proteolysis-targeting chimera (PROTAC) development. This trend correlates with rising searches for "cyclopentylamine scaffold drug discovery" and "small molecule CNS penetrants" across scientific databases.
Future research directions for N-Methylcyclopentanamine include exploration in chiral auxiliaries for asymmetric catalysis and investigations into its metabolic stability enhancement properties. The compound's balanced lipophilicity (LogP ~1.2) makes it particularly valuable for medicinal chemistry lead optimization. With analytical method development now enabling ppm-level impurity detection, quality standards for 2439-56-7 continue to evolve, meeting stringent requirements for GLP-compliant preclinical studies.
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